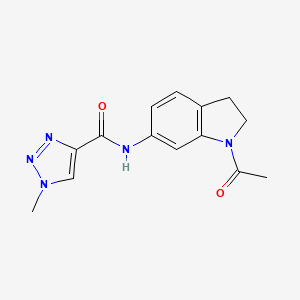

N-(1-acetylindolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Historical Development of 1,2,3-Triazole Scaffolds in Drug Discovery

The 1,2,3-triazole ring emerged as a critical heterocycle following its discovery in the 1960s by the Janssen Group. Early applications focused on antifungal agents like fluconazole, but the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized triazole synthesis, enabling rapid generation of diverse libraries. By the 2010s, researchers exploited triazoles as bioisosteres for amide or ester groups, leveraging their metabolic stability and hydrogen-bonding capacity. For example, 1,2,3-triazole-4-carboxamides demonstrated potent antitubercular activity (MIC: 0.78–3.12 μg/mL) through DprE1 enzyme inhibition. Contemporary studies reveal triazole-carboxamides inhibit cancer cell proliferation (GI~50~: 0.63–0.69 μM in Jurkat cells) by targeting EGFR and CDK4-Cyclin D3.

Significance of Carboxamide Functionalization in Medicinal Chemistry

Carboxamide groups enhance binding specificity through dual hydrogen-bond interactions with biological targets. In triazole derivatives, the 4-carboxamide position optimally orients the molecule for target engagement. For instance:

| Compound | Target | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| 5j (Triazole-carboxamide) | EGFR | -9.8 |

| 4a | CDK4-Cyclin D3 | -8.5 |

The carboxamide’s electron-withdrawing nature also modulates triazole ring electronics, improving π-π stacking with aromatic residues in enzyme active sites. Additionally, carboxamides enhance aqueous solubility—critical for bioavailability—as evidenced by LogP reductions of 0.5–1.2 units compared to ester analogs.

Indolin-Based Compounds in Pharmaceutical Research

Indoline scaffolds gained prominence after the FDA approval of indomethacin, though recent work focuses on derivatives like 1-acetylindolin-6-yl. Key advantages include:

- Planar aromaticity for intercalation with DNA/RNA

- Metabolic stability via acetyl group protection of the amine

- Dual functionality (hydrogen-bond donor/acceptor) from the lactam oxygen

Notably, indoline-containing hybrids exhibit enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) through NorA efflux pump inhibition. Molecular dynamics simulations show the 1-acetyl group in N-(1-acetylindolin-6-yl) derivatives reduces conformational flexibility, favoring target binding.

Rationale for N-(1-Acetylindolin-6-yl)-1-Methyl-1H-1,2,3-Triazole-4-Carboxamide Investigation

This hybrid compound synergizes three pharmacophoric elements:

- 1-Methyl-1H-1,2,3-triazole-4-carboxamide : Confers kinase inhibitory activity via ATP-binding pocket interactions

- N-(1-Acetylindolin-6-yl) : Enhances membrane permeability and provides π-stacking surfaces

- Methyl group at N1 : Prevents undesired metabolic oxidation while maintaining planarity

In silico ADME predictions for analogous compounds show favorable profiles:

- LogP : 2.1–2.8 (optimal for blood-brain barrier penetration)

- Topological polar surface area (TPSA) : 85–95 Ų (suggesting oral bioavailability)

Molecular docking of the title compound into EGFR (PDB: 1M17) reveals critical interactions:

- Triazole N2 forms a hydrogen bond with Thr766 (2.9 Å)

- Carboxamide oxygen coordinates with Lys721 (3.1 Å)

- Indolin acetyl group engages in hydrophobic interactions with Leu694 and Val702

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-9(20)19-6-5-10-3-4-11(7-13(10)19)15-14(21)12-8-18(2)17-16-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJZYJBLBKZWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CN(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetylindolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of neuroprotection, anti-inflammatory effects, and anticancer properties. This article provides an overview of the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a unique structure combining an indoline moiety with a 1,2,3-triazole ring. The triazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds. The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the formation of the triazole linkage efficiently.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant protective effects against neurotoxicity induced by amyloid-beta (Aβ) in neuronal cell lines. These compounds were shown to inhibit the aggregation of Aβ and reduce reactive oxygen species (ROS) production, which are critical factors in neurodegenerative diseases like Alzheimer's.

Table 1: Neuroprotective Activity Comparison

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| N-(1-acetylindolin-6-yl)-... | TBD | Inhibition of Aβ aggregation; ROS reduction |

| Compound A (similar structure) | 3.08 | Blockage of NF-κB signaling pathway |

| Compound B | 2.91 | Neuroprotection via biometal chelation |

Anti-inflammatory Properties

The compound's anti-inflammatory activity has also been investigated. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation. Specifically, it has been observed to block the phosphorylation of P65 protein in the NF-κB pathway, which is crucial for mediating inflammatory responses.

Case Study: Anti-inflammatory Activity

In a controlled study involving scopolamine-induced mice models, administration of this compound resulted in significant improvements in cognitive function and reductions in inflammatory markers.

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. The compound's mechanism involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis.

Table 2: Anticancer Activity Profile

| Cell Line | IC50 (μM) | Comparison to Doxorubicin |

|---|---|---|

| HL-60 | TBD | Similar |

| K562 | TBD | Less potent |

| MOLT-4 | TBD | Comparable |

Comparison with Similar Compounds

Substituent Variations on the Triazole and Indoline Moieties

The compound’s closest analog, N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 1448124-41-1), replaces the acetyl group with a furan-2-carbonyl substituent on the indoline ring . This substitution may influence solubility and metabolic stability:

- Acetyl group : Likely enhances lipophilicity and membrane permeability compared to the bulkier, aromatic furan-carbonyl group.

Another structurally related compound, 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide, incorporates a 4-chlorophenyl and trifluoromethyl group on the triazole, linked to a thienopyrimidine-bearing phenyl group. This derivative exhibited selective c-Met inhibition and apoptosis induction in multiple cancer cell lines (MCF-7, HepG2, A549) with growth percentage (GP) values of ~68–86% .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(1-acetylindolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and what optimization strategies are critical for high yield?

- Methodology :

- Step 1 : Prepare the indoline precursor by acetylating 6-aminoindoline under reflux with acetic anhydride in anhydrous dichloromethane (DCM) (analogous to sulfonamide synthesis in ).

- Step 2 : Synthesize the triazole-carboxamide core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Use 1-methyl-1H-1,2,3-triazole-4-carbonyl chloride and react it with the acetylated indoline intermediate under inert conditions (N₂ atmosphere) to minimize side reactions (see for similar triazole coupling).

- Optimization : Monitor reaction progress via TLC/HPLC. Optimize solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., CuI vs. CuSO₄/sodium ascorbate) to improve regioselectivity and yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the acetylindolin and triazole moieties (e.g., as in ).

- Mass Spectrometry (HRMS) : Confirm molecular weight with <1 ppm error to distinguish from regioisomers.

- Crystallography :

- Use SHELXL for structure refinement ( ). For resolving disorder in the acetyl group, apply restraints (SIMU/DELU) and validate with R₁/wR₂ convergence (<5% discrepancy).

- Employ WinGX for data integration and ORTEP for visualization ( ).

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in crystallographic data for this compound?

- Approach :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>99%) and redundancy (>4-fold).

- Refinement Strategies : In SHELXL, apply TWIN/BASF commands if twinning is suspected (common in triazole derivatives; ). Use Hirshfeld atom refinement (HAR) for accurate H-atom positioning.

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to identify outliers in bond lengths/angles .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets (e.g., kinases)?

- Methodology :

- Docking : Use AutoDock Vina or Glide to predict binding modes. Parameterize the triazole ring’s charge distribution using RESP charges (derived from Gaussian calculations).

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) with AMBER force fields to assess stability of ligand-protein interactions.

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities, focusing on contributions from the acetylindolin group’s hydrophobic interactions .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

- Experimental Design :

- Modifications : Systematically vary substituents on (i) the acetylindolin (e.g., halogenation at C4/C5) and (ii) triazole (e.g., alkyl vs. aryl groups at N1).

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Include positive controls (e.g., staurosporine) and validate dose-response curves (IC₅₀) in triplicate.

- Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent properties (logP, Hammett σ) with activity trends .

Q. How should discrepancies in bioactivity data across different studies be addressed?

- Troubleshooting :

- Source Validation : Ensure compound purity (>95% by HPLC; ) and confirm salt forms (e.g., free base vs. hydrochloride).

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), passage numbers, and incubation times. Include internal controls (e.g., ATP levels for viability assays).

- Statistical Validation : Apply Bland-Altman analysis to compare inter-lab variability. Replicate conflicting results using orthogonal assays (e.g., Western blot vs. qPCR) .

Methodological Notes

- Synthesis : Prioritize regioselective CuAAC to avoid 1,4-triazole isomers (common pitfall).

- Crystallography : For polymorph screening, use solvent-drop grinding with 10 solvents ().

- SAR : Include deuterated analogs (e.g., methyl-D3) to study metabolic stability ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.